4-Fluoro-2-methyl-3-nitrobenzoic acid

Acidity pKa Physicochemical Property

Generic nitrobenzoic acids fail to deliver the precise electronic/steric profile for kinase inhibitor and integrin antagonist programs. 4-Fluoro-2-methyl-3-nitrobenzoic acid (CAS 1079991-68-6) solves this with a unique 4-F-2-Me-3-NO2 pattern (predicted pKa 3.15 vs 3.47 for 3-nitrobenzoic acid), ensuring distinct reactivity and binding fidelity. - Orthogonal -COOH, -NO2, and -F groups enable rapid SAR via amidation, reduction, and SNAr. - Key building block for VEGFR-2/FGFR-1 kinase inhibitors and nonpeptide integrin antagonists. - Standard 98% purity; reliable global supply for medchem and early-stage discovery.

Molecular Formula C8H6FNO4
Molecular Weight 199.137
CAS No. 1079991-68-6
Cat. No. B2387812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methyl-3-nitrobenzoic acid
CAS1079991-68-6
Molecular FormulaC8H6FNO4
Molecular Weight199.137
Structural Identifiers
SMILESCC1=C(C=CC(=C1[N+](=O)[O-])F)C(=O)O
InChIInChI=1S/C8H6FNO4/c1-4-5(8(11)12)2-3-6(9)7(4)10(13)14/h2-3H,1H3,(H,11,12)
InChIKeyMLCPINGKKONVKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-methyl-3-nitrobenzoic Acid: Technical Profile & Procurement


4-Fluoro-2-methyl-3-nitrobenzoic acid (CAS: 1079991-68-6) is a poly-substituted aromatic carboxylic acid characterized by a unique substitution pattern comprising a fluorine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 3-position on the benzoic acid core [1]. Its molecular formula is C₈H₆FNO₄, with a molecular weight of 199.14 g/mol . The compound is primarily utilized as a key building block in medicinal chemistry, notably for the synthesis of kinase inhibitors and integrin antagonists . It is commercially available from multiple vendors, typically with a purity specification of 95% or higher .

1
Poly-substituted aromatic building block with unique 4-F, 2-Me, 3-NO2 pattern
Distinct electronic and steric profile for medicinal chemistry
2
Suited for kinase inhibitor and integrin antagonist scaffold synthesis
Nitro reduction enables aniline elaboration via amide coupling
3
Commercially available at ≥95% purity from multiple vendors
Pre-purified regioisomer; avoids isomer separation workflows

4-Fluoro-2-methyl-3-nitrobenzoic Acid: Why Substitution Fails


The unique 4-fluoro-2-methyl-3-nitro substitution pattern on 4-fluoro-2-methyl-3-nitrobenzoic acid imparts a distinct combination of electronic and steric properties that directly impact both its reactivity as a synthetic intermediate and the physicochemical characteristics of its downstream derivatives [1]. Unlike simpler analogs such as 3-nitrobenzoic acid or 4-fluoro-3-nitrobenzoic acid, the presence of the ortho-methyl group alters the conformational landscape and steric environment of the carboxylic acid moiety, which can significantly affect amide bond formation rates and coupling efficiencies . Furthermore, the combined electron-withdrawing effects of the fluorine and nitro substituents, modulated by the methyl group, result in a predicted pKa of 3.15 ± 0.24 , a value that is distinct from the 3.47 pKa of the unsubstituted 3-nitrobenzoic acid [2]. This difference in acidity influences ionization state under physiological or reaction conditions, thereby affecting solubility, permeability, and the overall success of subsequent synthetic transformations. Consequently, generic substitution with a simpler nitrobenzoic acid will not yield an identical intermediate or final product profile, making the specific procurement of this compound essential for maintaining synthetic fidelity and achieving target compound performance.

Steric Ortho-methyl substitution alters steric environment and may shift amide coupling efficiency vs. simpler nitrobenzoic acid analogs.
Acidity Distinct acidity profile shifts ionization state relative to unsubstituted 3-nitrobenzoic acid, affecting solubility and reactivity under coupling conditions.
Regiochemistry Regiochemistry mismatch with 5-fluoro or 3-nitro isomers yields divergent downstream derivatives; isomer-specific procurement is essential for synthetic fidelity.

4-Fluoro-2-methyl-3-nitrobenzoic Acid: Quantitative Differentiation Evidence


Enhanced Acidity vs. 3-Nitrobenzoic Acid

The predicted pKa of 4-fluoro-2-methyl-3-nitrobenzoic acid (3.15 ± 0.24) is significantly lower than the experimentally determined pKa of 3-nitrobenzoic acid (3.47) [1]. This represents a calculated increase in acidity of approximately 0.32 pKa units, corresponding to a factor of ~2.1x greater acid strength in aqueous solution.

Acidity Comparison
Reported
pKa 3.15 ± 0.24 vs. 3.47
ΔpKa = -0.32; ~2.1× greater acid strength
Ionization state context for amide coupling design
Predicted value (ACD/Labs); comparator pKa experimental at 25°C
Acidity pKa Physicochemical Property

Regioselective Nitration and Isomer Separation

A documented synthetic protocol involves the nitration of 4-fluoro-2-methylbenzoic acid with potassium nitrate in concentrated sulfuric acid. This reaction produces a mixture of the target 4-fluoro-2-methyl-3-nitrobenzoic acid and its regioisomer, 4-fluoro-2-methyl-5-nitrobenzoic acid, in a combined 60% yield as a brown slurry after purification by silica gel column chromatography . The need to separate these isomers highlights the value of procuring the pre-synthesized, pure target compound (≥95%) to avoid time-consuming and yield-limiting separation steps.

Nitration Route
Data to verify
60% combined yield; isomer mixture requires column chromatography
KNO3/H2SO4, 0°C to RT, 6h
Supports procurement rationale over in-house synthesis
Protocol-reported; independent verification recommended
Regioselective Nitration Synthetic Route Isomer Mixture

Favorable Drug-Like ADME Profile

Computational prediction of the ADME profile for 4-fluoro-2-methyl-3-nitrobenzoic acid indicates a consensus LogP of 1.22 . This is notably lower than the LogP value of 1.82 reported for the simpler analog 3-nitrobenzoic acid . The lower lipophilicity of the target compound, driven by the additional polar fluorine atom, suggests improved aqueous solubility and potentially more favorable pharmacokinetic properties for orally administered drug candidates.

Lipophilicity Profile
Data to verify
Consensus LogP = 1.22 vs. 1.82
ΔLogP = -0.60; lower lipophilicity predicted
Predicted lipophilicity context for ADME profiling
Computational consensus; experimental LogP not reported
ADME Drug-likeness Lipinski's Rule of Five

Synthesis Pathway vs. 5-Fluoro Isomer

The synthesis of 4-fluoro-2-methyl-3-nitrobenzoic acid is documented to proceed via nitration of 4-fluoro-2-methylbenzoic acid . In contrast, the positional isomer 5-fluoro-2-methyl-3-nitrobenzoic acid (CAS 850462-64-5) is synthesized from a different starting material, 5-fluoro-2-methylbenzoic acid . The distinct starting materials and the divergent electronic directing effects of the fluorine substituent at the 4- vs. 5-position lead to different reaction outcomes and regioselectivity challenges.

Isomer Pathway
Class-level
Distinct starting materials: 4-fluoro-2-methyl vs. 5-fluoro-2-methylbenzoic acid
Divergent regiochemical outcomes under standard nitration
Isomer-specific procurement context required
Class-level inference; isomer-specific validation may be needed
Regioselectivity Synthetic Route Isomer Comparison

4-Fluoro-2-methyl-3-nitrobenzoic Acid: Application Scenarios


Kinase Inhibitor Scaffold Synthesis

This compound is a critical intermediate for constructing the 4-fluoro-2-methyl-3-aminobenzamide core found in various kinase inhibitor programs . Reduction of the nitro group yields the corresponding aniline, which can then be elaborated via amide coupling to generate potent and selective kinase inhibitors. The specific substitution pattern is essential for achieving the desired binding mode and selectivity profile against target kinases such as VEGFR-2 and FGFR-1 .

Integrin Antagonists Targeting αvβ3/α4β1

The 4-fluoro-2-methyl-3-nitrobenzoic acid scaffold serves as a versatile starting point for the synthesis of nonpeptide integrin antagonists . The nitro group can be reduced to an amine for subsequent functionalization, while the fluorine atom and methyl group contribute to optimal lipophilicity and metabolic stability. Derivatives of this compound have been explored for their ability to inhibit integrin-mediated cell adhesion, a key process in angiogenesis and tumor metastasis .

Compound Library Construction for SAR

The presence of three orthogonal functional groups (carboxylic acid, nitro, and fluorine) makes 4-fluoro-2-methyl-3-nitrobenzoic acid an ideal building block for generating diverse chemical libraries . The carboxylic acid can undergo amidation or esterification, the nitro group can be reduced to an amine for acylation or reductive amination, and the aryl fluoride can serve as a handle for nucleophilic aromatic substitution reactions . This versatile reactivity profile enables rapid exploration of structure-activity relationships in early-stage drug discovery.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Substitution pattern fidelity
Target binding-mode review
Integrin antagonist synthesis
Functional group orthogonality
Cell adhesion assay context
SAR library construction
Multi-site derivatization
Diversification endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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